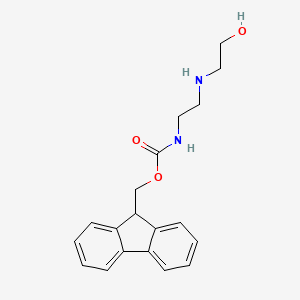

2-(2-Fmoc-氨基乙基氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Fmoc-aminoethylamino)ethanol is a chemical compound with the molecular formula C19H22N2O3 . It is also known as 9-Fluorenylmethyl N-(2-hydroxyethyl)carbamate .

Synthesis Analysis

The synthesis of 2-(2-Fmoc-aminoethylamino)ethanol involves the reaction of 2-(2-hydroxyethoxy)ethylamine with FMOC-C1 in saturated sodium bicarbonate and THF . Another method involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate to produce 2-(2-phthalimidoethoxy)ethanol, which is then converted to 2-(2-aminoethoxy)ethanol by reacting with hydrazine monohydrate .Molecular Structure Analysis

The molecular structure of 2-(2-Fmoc-aminoethylamino)ethanol can be represented by the SMILES string OCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O .Chemical Reactions Analysis

2-(2-Fmoc-aminoethylamino)ethanol has been found to have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical And Chemical Properties Analysis

2-(2-Fmoc-aminoethylamino)ethanol is a white powder with a melting point of 144-147 °C (lit.) . It has a molecular weight of 283.32 .科学研究应用

肽醇的固相合成

- 肽合成应用:2-(2-Fmoc-氨基乙基氨基)乙醇用于通过固相合成方法合成肽醇,为构建具有 C 端醇的肽提供了有效的策略。这种方法在肽类药物奥曲肽的合成中得到体现,展示了该化合物在高产率和高纯度下开发治疗性肽中的作用 (Hsieh, Wu, & Chen, 1998)。

肽合成的新型保护基

- 碱不稳定氨基保护基的开发:对 2-(甲磺酰基)乙醇进行改性的研究导致了新的氨基保护基的产生,这些保护基在碱性介质中不稳定。这些开发为肽合成提供了替代策略,突出了衍生物在增强合成方法中的灵活性和实用性 (Verhart & Tesser, 2010)。

肽合成技术的发展

- 微波辅助固定化:研究了微波辐射在醇固定到树脂上的功效,表明 Fmoc-氨基乙醇衍生物可以在微波条件下有效地结合到树脂上。这种技术提供了比传统方法更快、更有效的替代方法,而无需有毒试剂 (Rizzi, Cendic, Vaiana, & Romeo, 2011)。

固相肽合成中的应用

- 三氯乙酰亚胺连接子的使用:三氯乙酰亚胺活化树脂在制备 C 端氨基醇肽中的应用已被证明是固相肽合成中的一种有吸引力的方法,展示了 Fmoc 保护的氨基醇在增强合成程序中的多功能性 (Yan & Mayer, 2003)。

氨基酸衍生物的合成方法

- 受保护的氨基酸和醇的合成:研究报告了 Fmoc 保护的氨基酸和醇的合成,展示了在水性介质中对胺和氨基酸进行环保保护的方法。这些方法突出了 Fmoc 衍生物在合成活性化合物和肽中的重要性,这些化合物和肽在药物发现和生物有机化学中具有潜在应用 (Gawande & Branco, 2011)。

作用机制

Target of Action

The primary target of 2-(2-Fmoc-aminoethylamino)ethanol is carbon dioxide (CO2) . This compound has been shown to have superior performance in CO2 separation compared to monoethanolamine .

Mode of Action

2-(2-Fmoc-aminoethylamino)ethanol interacts with its target by sorbing CO2 through its primary amine and desorbing CO2 through its secondary amine . This dual action allows the compound to effectively separate CO2 from other gases .

Biochemical Pathways

Its ability to sorb and desorb co2 suggests that it may play a role inregulating CO2 levels in various environments .

Result of Action

The primary result of the action of 2-(2-Fmoc-aminoethylamino)ethanol is the separation of CO2 from other gases . This can have various applications, such as in industries where CO2 separation is required.

Action Environment

The action, efficacy, and stability of 2-(2-Fmoc-aminoethylamino)ethanol can be influenced by various environmental factors. For instance, the presence of other gases could affect its ability to sorb and desorb CO2 . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.

安全和危害

未来方向

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-12-11-20-9-10-21-19(23)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20,22H,9-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILHGKZUYLIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fmoc-aminoethylamino)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)

![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)

![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)

![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)